IMS2186

Overview

Description

IMS2186 is a novel synthetic compound developed primarily as an anti-choroidal neovascularization (anti-CNV) drug. It exhibits anti-proliferative and anti-angiogenic properties, making it a promising candidate for treating conditions like age-related macular degeneration (AMD) and certain types of cancer .

Mechanism of Action

Target of Action

IMS2186 primarily targets cells involved in angiogenesis and proliferation, such as tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells . It also targets pro-inflammatory cytokines and macrophages .

Mode of Action

this compound exerts its effects by arresting the cell cycle at the G2/M phase, thereby inhibiting cell proliferation . It also inhibits the production of pro-inflammatory cytokines, contributing to its anti-angiogenic and anti-inflammatory effects .

Biochemical Pathways

The compound affects the cell cycle pathway, specifically the transition from the G2 phase to the M phase . It also impacts the inflammatory response by inhibiting the production of pro-inflammatory cytokines .

Pharmacokinetics

It is known that this compound can be formulated as a suspension for long-lasting release .

Result of Action

this compound has been shown to inhibit cell growth in vitro in tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells . It also inhibits angiogenesis and cell migration, which play roles in many biological processes such as inflammation, angiogenesis, and scar formation .

Biochemical Analysis

Biochemical Properties

IMS2186 plays a crucial role in biochemical reactions, particularly in inhibiting angiogenesis and cell proliferation. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound inhibits the production of pro-inflammatory cytokines such as PGE2 and TNF-α . It also inhibits endothelial tube formation and macrophage migration . These interactions highlight the compound’s potential in modulating inflammatory responses and angiogenesis.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It inhibits the proliferation of human fibroblasts and cancer cells, with IC50 values ranging from 0.3 to 3.0 μM . The compound also reduces endothelial tube formation and macrophage migration . Additionally, this compound decreases the production of pro-inflammatory cytokines, thereby influencing cell signaling pathways and gene expression . These cellular effects underscore the compound’s potential in treating diseases characterized by excessive cell proliferation and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their activity. For example, this compound inhibits the production of pro-inflammatory cytokines by binding to and inhibiting the enzymes responsible for their synthesis . The compound also arrests the cell cycle in the G2/M phase, thereby preventing cell proliferation . These molecular interactions highlight the compound’s potential as an anti-proliferative and anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound can be formulated as a suspension for long-lasting release, ensuring sustained therapeutic effects . Studies have shown that this compound remains stable and effective over extended periods, with no significant degradation . Long-term studies in vitro and in vivo have demonstrated the compound’s ability to maintain its anti-proliferative and anti-angiogenic effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis and cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including ocular toxicity when administered intraocularly . These findings underscore the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound inhibits the production of pro-inflammatory cytokines by interfering with the enzymes responsible for their synthesis . Additionally, this compound affects metabolic flux and metabolite levels, further influencing cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic pathways associated with inflammation and angiogenesis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its distribution within the cellular environment . This compound accumulates in specific tissues, particularly in the eyes, where it exerts its therapeutic effects . These properties ensure the compound’s effective delivery to target tissues.

Subcellular Localization

This compound localizes to specific subcellular compartments, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus and mitochondria . This subcellular localization is crucial for its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

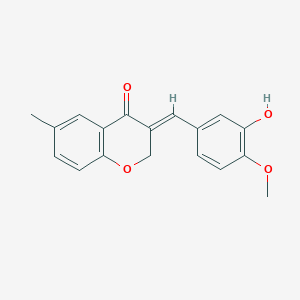

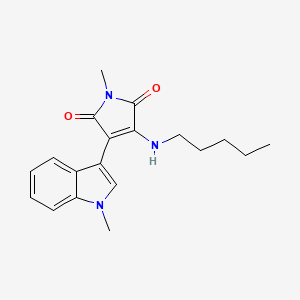

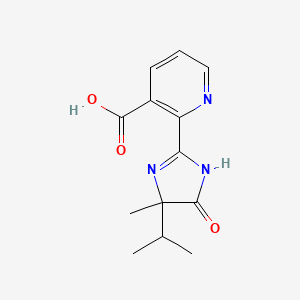

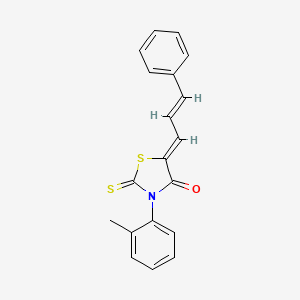

IMS2186, chemically known as 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one, is synthesized through a series of organic reactions. The synthesis involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature environments, and purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

IMS2186 undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

Reduction: The carbonyl group in the chromanone ring can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles like amines or thiols

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

IMS2186 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in studying anti-angiogenic and anti-proliferative properties.

Biology: Investigated for its effects on cell cycle arrest and inhibition of cell migration.

Medicine: Potential therapeutic agent for treating AMD and certain cancers due to its anti-CNV properties.

Industry: Could be used in the development of new drugs targeting angiogenesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF).

Ranibizumab: Another monoclonal antibody targeting VEGF, used in treating AMD.

Aflibercept: A fusion protein that acts as a decoy receptor for VEGF

Uniqueness of IMS2186

This compound is unique due to its small molecule structure, which allows for easier synthesis and potentially lower production costs compared to monoclonal antibodies. Additionally, its dual action on cell cycle arrest and cytokine inhibition provides a broader therapeutic potential .

Properties

IUPAC Name |

3-[(3-hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11-3-5-16-14(7-11)18(20)13(10-22-16)8-12-4-6-17(21-2)15(19)9-12/h3-9,19H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCADTHMZLYKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)O)C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018109 | |

| Record name | 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031206-36-6 | |

| Record name | 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

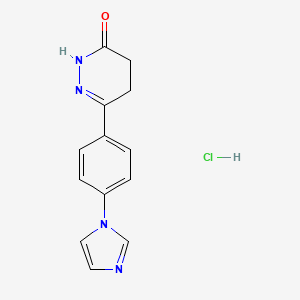

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)